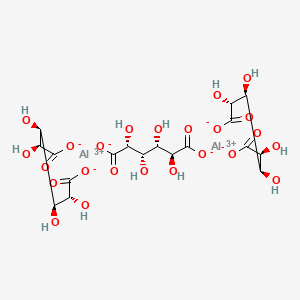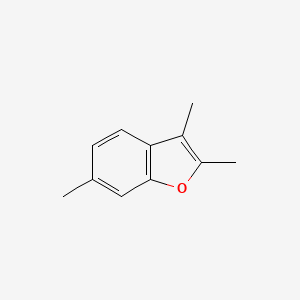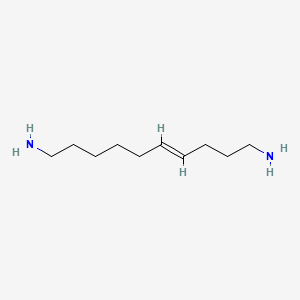
4-Decene-1,10-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Decene-1,10-diamine is an organic compound with the molecular formula C10H22N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a decene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decene-1,10-diamine typically involves the reaction of decene with ammonia or amines under specific conditions. One common method is the hydroamination of decene, where the double bond of decene reacts with ammonia in the presence of a catalyst to form the diamine. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of the amine groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts such as transition metals (e.g., palladium or platinum) are often used to enhance the reaction rate and yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Decene-1,10-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines or other reduced forms.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
4-Decene-1,10-diamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Biology: Studied for its potential role in biological systems, particularly in the synthesis of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and additives for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-Decene-1,10-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Decanediamine: A saturated analog with similar properties but lacking the double bond.
4-Decene-1,10-diol: Contains hydroxyl groups instead of amine groups.
4-Decene-1,10-dinitrile: Contains nitrile groups instead of amine groups.
Uniqueness
4-Decene-1,10-diamine is unique due to the presence of both a double bond and two amine groups, which confer distinct reactivity and potential applications. The double bond allows for additional functionalization, while the amine groups provide sites for hydrogen bonding and ionic interactions.
Propriétés
Numéro CAS |
94107-43-4 |
|---|---|
Formule moléculaire |
C10H22N2 |
Poids moléculaire |
170.30 g/mol |
Nom IUPAC |
(E)-dec-4-ene-1,10-diamine |
InChI |
InChI=1S/C10H22N2/c11-9-7-5-3-1-2-4-6-8-10-12/h1,3H,2,4-12H2/b3-1+ |
Clé InChI |
BFSPDSULNCBNTM-HNQUOIGGSA-N |
SMILES isomérique |
C(CC/C=C/CCCN)CCN |
SMILES canonique |
C(CCC=CCCCN)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


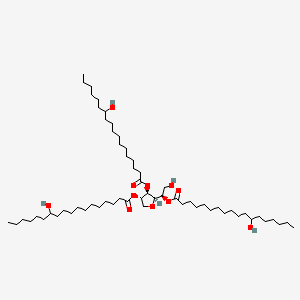
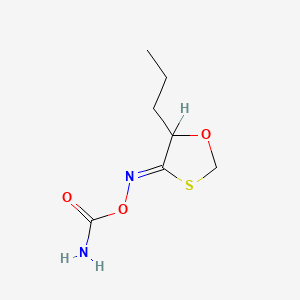

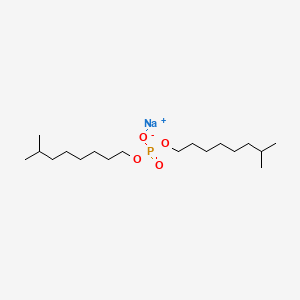
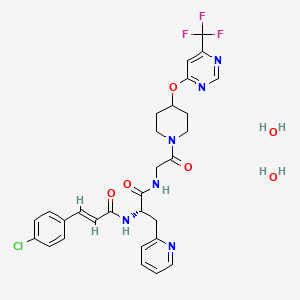
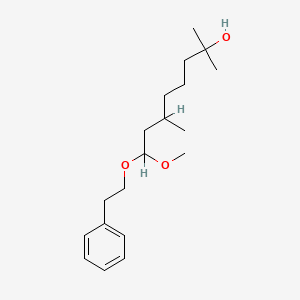
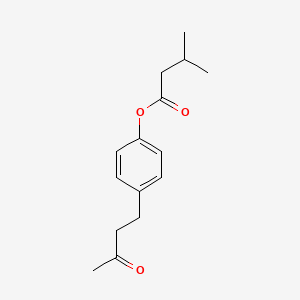
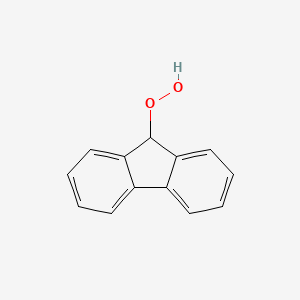
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)


